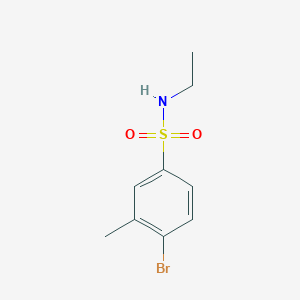

4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-bromo-N-ethyl-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-3-11-14(12,13)8-4-5-9(10)7(2)6-8/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGXMQLKBPEGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC(=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655719 | |

| Record name | 4-Bromo-N-ethyl-3-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094563-49-1 | |

| Record name | 4-Bromo-N-ethyl-3-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide

An In-depth Technical Guide to the Synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the , a substituted aromatic sulfonamide with potential applications as a versatile building block in medicinal chemistry and drug development. The narrative details a robust two-step synthetic pathway, commencing with the regioselective chlorosulfonation of commercially available 4-bromotoluene to yield the key intermediate, 4-bromo-3-methylbenzene-1-sulfonyl chloride. The subsequent step involves the nucleophilic substitution reaction of this sulfonyl chloride with ethylamine to afford the target compound. This document elucidates the causal mechanisms behind experimental choices, provides detailed, step-by-step protocols, and emphasizes safety considerations. All procedures are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility for researchers and drug development professionals.

Introduction: The Significance of Substituted Benzenesulfonamides

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a vast array of therapeutic agents.[1][2] Its prevalence stems from its ability to act as a bioisostere for carboxylic acids and its capacity to engage in strong hydrogen bonding interactions with biological targets, such as enzyme active sites.[3][4] Compounds incorporating this functional group exhibit a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3]

The target molecule, 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide, presents a unique substitution pattern that makes it an attractive intermediate for further synthetic elaboration. The presence of a bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of molecular diversity. The N-ethyl group modulates the compound's lipophilicity and hydrogen-bonding potential, which are critical parameters in tuning drug-like properties. This guide offers a logical and efficient pathway for its synthesis, empowering researchers to access this valuable chemical entity.

Strategic Overview: A Two-Step Synthetic Approach

A logical and efficient synthesis of the target molecule is achieved through a two-step process. The strategy hinges on the creation of a key intermediate, 4-bromo-3-methylbenzenesulfonyl chloride, which is subsequently reacted with ethylamine. This retrosynthetic analysis breaks down the synthesis into manageable and well-precedented chemical transformations.

Caption: Retrosynthetic analysis of the target compound.

Part I: Synthesis of 4-bromo-3-methylbenzene-1-sulfonyl chloride

The initial and most critical step is the introduction of the sulfonyl chloride group onto the 4-bromotoluene backbone. This is accomplished via an electrophilic aromatic substitution reaction using chlorosulfonic acid.

Causality of Experimental Design:

-

Starting Material: 4-bromotoluene is selected due to its commercial availability and the directing effects of its substituents.

-

Regioselectivity: The methyl group is an activating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The powerful electrophile, chlorosulfonic acid (or its equilibrium species), will preferentially substitute at the position most activated by the electron-donating methyl group, which is the C3 position (ortho to methyl, meta to bromo). This leads to the desired 4-bromo-3-methyl isomer as the major product.[5] A minor isomeric product, 2-bromo-5-methylbenzenesulfonyl chloride, is also formed but can be managed during purification.

-

Reaction Conditions: The reaction is conducted at low temperatures (ice bath) to control the high reactivity of chlorosulfonic acid and to minimize side reactions. Dichloromethane (CH2Cl2) serves as an inert solvent.[5]

Caption: Reaction scheme for the synthesis of the key sulfonyl chloride intermediate.

Experimental Protocol: Chlorosulfonation

Safety Precaution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

-

Reaction Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

-

Reagent Preparation: In the flask, dissolve 4-bromotoluene (15 mmol, 2.61 g) in 25 mL of dichloromethane (CH2Cl2). Cool the solution in an ice-water bath to 0°C.

-

Addition of Chlorosulfonic Acid: In a separate, dry beaker, carefully measure chlorosulfonic acid (103 mmol, 7.00 mL) and dilute with 12 mL of CH2Cl2. Transfer this solution to the dropping funnel.

-

Reaction Execution: Add the chlorosulfonic acid solution dropwise to the stirred 4-bromotoluene solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir overnight, with the temperature gradually rising to approximately 10°C.[5] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) in a beaker with vigorous stirring. The sulfonyl chloride will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral. Dry the crude product under vacuum. The product is often a mixture of isomers but can be used in the next step, with purification of the final product being more efficient.[5]

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume (mL) | Mass (g) |

| 4-bromotoluene | 171.04 | 15 | ~1.9 | 2.61 |

| Chlorosulfonic Acid | 116.52 | 103 | 7.00 | 12.0 |

| Dichloromethane | 84.93 | - | 37 | - |

Part II: Synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide

The final step is the formation of the sulfonamide bond via a nucleophilic attack of ethylamine on the electrophilic sulfur atom of the sulfonyl chloride.

Causality of Experimental Design:

-

Nucleophile: Ethylamine is a primary amine and a sufficiently strong nucleophile to react readily with the sulfonyl chloride. It is often used as a solution in a solvent like water or THF.

-

Base: A base, such as sodium carbonate or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[6] This prevents the protonation of the ethylamine nucleophile, which would render it unreactive.

-

Solvent System: A biphasic system (e.g., water and an organic solvent) or a polar aprotic solvent can be used. The reaction is typically straightforward and proceeds to completion at room temperature.

Experimental Protocol: Sulfonamide Formation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude 4-bromo-3-methylbenzene-1-sulfonyl chloride (10 mmol, 2.70 g) in a suitable solvent such as 30 mL of tetrahydrofuran (THF).

-

Addition of Amine: To the stirred solution, add ethylamine (70% solution in water, 20 mmol, ~2.5 mL) dropwise.

-

Base Addition: Add a base, such as pyridine (20 mmol, 1.6 mL) or triethylamine, to the mixture to act as an acid scavenger.

-

Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting sulfonyl chloride.

-

Work-up:

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Add 50 mL of ethyl acetate and 50 mL of 1M HCl(aq). Transfer the mixture to a separatory funnel and shake.

-

Separate the layers and wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product. Purify the solid residue by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide.

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume (mL) | Mass (g) |

| 4-bromo-3-methylbenzene-1-sulfonyl chloride | 269.54 | 10 | - | 2.70 |

| Ethylamine (70% in H2O) | 45.08 | 20 | ~2.5 | - |

| Pyridine | 79.10 | 20 | 1.6 | 1.58 |

| Tetrahydrofuran (THF) | 72.11 | - | 30 | - |

Characterization and Results

The final product should be characterized to confirm its identity and purity.

-

Appearance: White to off-white solid.

-

Yield: Typically moderate to high (60-85% over two steps).

-

Characterization Techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, connectivity, and isomeric purity.

-

Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺).

-

Infrared (IR) Spectroscopy: To identify key functional groups, particularly the S=O stretches of the sulfonamide (~1350 and 1160 cm⁻¹) and the N-H stretch (~3250 cm⁻¹).

-

Melting Point (MP): To assess the purity of the final compound.

-

Conclusion

This guide outlines a reliable and scalable two-step synthesis for 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide. The methodology leverages a regioselective chlorosulfonation followed by a standard sulfonamide formation, employing readily available starting materials and well-understood reaction mechanisms. The detailed protocols and causal explanations provided herein are intended to equip researchers and drug development professionals with the practical knowledge required to successfully synthesize this valuable chemical intermediate for further exploration in various discovery programs.

References

-

Yuan, G., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

-

John, P., et al. (2010). 4-Bromo-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

-

Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry. Available from: [Link]

-

El-Gazzar, A. B. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available from: [Link]

-

Taylor & Francis Online. (2022). Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

-

MDPI. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules. Available from: [Link]

Sources

- 1. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. 4-BROMO-TOLUENE-3-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. By explaining the causality behind expected spectral features and providing validated experimental protocols, this guide serves as an authoritative resource for the structural elucidation of this and similar aromatic sulfonamide compounds.

Introduction and Molecular Structure

4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide is a substituted aromatic sulfonamide. The structural confirmation of such molecules is paramount in chemical synthesis and drug development, relying on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for unambiguous characterization. This guide will explore the predicted spectral data for this molecule, offering insights into how its specific structural features translate into observable spectroscopic signals.

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's connectivity and chemical environments.

The Architectural Versatility of Substituted Benzenesulfonamides: A Technical Guide to Unlocking Their Biological Potential

Introduction: The Enduring Scaffold of Benzenesulfonamide

The benzenesulfonamide moiety, a deceptively simple aromatic ring appended with a sulfonamide group (-SO₂NH₂), represents one of the most prolific and enduring scaffolds in medicinal chemistry. Its journey from an antibacterial agent to a versatile pharmacophore targeting a multitude of disease states is a testament to its remarkable chemical tractability and profound biological significance.[1][2] This guide provides an in-depth exploration of the diverse biological activities of substituted benzenesulfonamides, offering researchers, scientists, and drug development professionals a technical framework for their evaluation. We will delve into the core mechanisms of action, present field-proven experimental protocols, and underscore the critical structure-activity relationships (SAR) that govern their therapeutic efficacy.

Section 1: The Cornerstone of Carbonic Anhydrase Inhibition

The most extensively documented biological activity of benzenesulfonamides is their potent inhibition of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[3][4] These enzymes are fundamental to a vast array of physiological processes, including pH homeostasis, CO₂ transport, and electrolyte secretion.[4][5] Consequently, their dysregulation is implicated in numerous pathologies, making them prime therapeutic targets.[3][6]

Mechanism of Action: A Tale of Zinc Binding

Primary benzenesulfonamides exert their inhibitory effect by coordinating with the Zn²⁺ ion located in the enzyme's active site. The sulfonamide group (-SO₂NH₂), upon deprotonation to -SO₂NH⁻, acts as a mimic of the transition state of the CO₂ hydration reaction. This binding event displaces the zinc-bound water molecule, effectively halting the catalytic cycle.[3][7] The substituents on the benzene ring play a crucial role in dictating the affinity and isoform selectivity of the inhibitor by forming additional interactions with the hydrophilic and hydrophobic residues lining the active site cavity.[7]

Diagram 1: Mechanism of Carbonic Anhydrase Inhibition

Caption: Competitive inhibition of carbonic anhydrase by a benzenesulfonamide derivative.

Therapeutic Applications and Isoform Selectivity

The clinical utility of benzenesulfonamide-based CA inhibitors (CAIs) is extensive, encompassing treatments for glaucoma, epilepsy, altitude sickness, and certain types of cancer.[3][6][7][8] The existence of at least 15 human CA isoforms, with varying tissue distribution and physiological roles, presents a significant challenge and opportunity for drug design: achieving isoform selectivity to minimize off-target side effects.[7] For instance, targeting the tumor-associated isoforms CA IX and XII is a key strategy in oncology, as their overexpression contributes to the acidic microenvironment of solid tumors, promoting proliferation and metastasis.[6][9][10]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a stopped-flow spectrophotometric method to determine the inhibitory potency (Kᵢ) of substituted benzenesulfonamides against various CA isoforms.

1.3.1. Principle: This assay measures the enzyme-catalyzed hydration of CO₂, which results in a pH change monitored by a colorimetric indicator. The rate of this reaction is inversely proportional to the inhibitor concentration.

1.3.2. Materials and Reagents:

-

Purified human CA isoforms (e.g., hCA I, II, IX, XII)

-

4-Nitrophenylacetate (NPA) as substrate

-

HEPES buffer (pH 7.4)

-

Test compounds (substituted benzenesulfonamides) dissolved in DMSO

-

Stopped-flow spectrophotometer

1.3.3. Step-by-Step Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA isozymes in HEPES buffer. Dissolve the benzenesulfonamide derivatives in DMSO to create stock solutions.

-

Reaction Mixture Preparation: In a cuvette, mix the HEPES buffer, a known concentration of the CA isozyme, and varying concentrations of the test compound. Allow for a pre-incubation period of 10 minutes to facilitate enzyme-inhibitor binding.

-

Initiation of Reaction: Rapidly mix the enzyme-inhibitor solution with a solution of NPA in the stopped-flow instrument.

-

Data Acquisition: Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of the 4-nitrophenolate anion.

-

Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation.

1.3.4. Self-Validation and Trustworthiness:

-

Include a known, potent CA inhibitor (e.g., acetazolamide) as a positive control to validate the assay's sensitivity and reproducibility.

-

Run a negative control with DMSO alone to account for any solvent effects.

-

Ensure the final DMSO concentration in the reaction mixture is low (<1%) to avoid enzyme denaturation.

Section 2: The Expanding Frontier of Anticancer Activity

Beyond CA inhibition, substituted benzenesulfonamides have emerged as promising anticancer agents through various other mechanisms.[11][12][13] Their structural versatility allows for the fine-tuning of their activity against different cancer cell lines, including drug-resistant strains.[11]

Diverse Mechanisms of Antineoplastic Action

-

Tubulin Polymerization Inhibition: Certain benzenesulfonamide derivatives have been shown to bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

-

Kinase Inhibition: The benzenesulfonamide scaffold can be incorporated into molecules that target specific protein kinases involved in cancer cell signaling pathways.

-

Induction of Apoptosis: Many derivatives induce programmed cell death through the modulation of pro- and anti-apoptotic proteins.

Diagram 2: Anticancer Mechanisms of Benzenesulfonamides

Caption: Multifaceted anticancer mechanisms of substituted benzenesulfonamides.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing the cytotoxic effect of benzenesulfonamide derivatives on cancer cell lines.

2.2.1. Principle: The assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification. The amount of formazan produced is directly proportional to the number of viable cells.

2.2.2. Materials and Reagents:

-

Cancer cell lines (e.g., MDA-MB-231, IGR39)[14]

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compounds (substituted benzenesulfonamides) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Multi-well spectrophotometer

2.2.3. Step-by-Step Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the benzenesulfonamide derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and an untreated control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting the percentage of viability against the logarithm of the compound concentration.

2.2.4. Data Presentation: Comparative Cytotoxicity Data

| Compound ID | Target Cell Line | IC₅₀ (µM)[14] |

| Derivative 1 | MDA-MB-231 | 20.5 ± 3.6 |

| Derivative 1 | IGR39 | 27.8 ± 2.8 |

| Derivative 2 | A549 | 15.2 ± 1.9 |

| Derivative 3 | HeLa | 25.1 ± 2.5 |

Section 3: Broad-Spectrum Antimicrobial and Anti-inflammatory Activities

The therapeutic journey of benzenesulfonamides began with their antibacterial properties, and modern derivatives continue to exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[9][15][16][17] Additionally, many of these compounds possess significant anti-inflammatory and antioxidant properties.[15][16]

Mechanisms of Antimicrobial and Anti-inflammatory Action

-

Antibacterial: The classical mechanism involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), the natural substrate of DHPS, allows them to act as competitive inhibitors.

-

Antifungal: Some derivatives target fungal-specific enzymes, such as glucosamine-6-phosphate synthase, which is crucial for cell wall biosynthesis.[15]

-

Anti-inflammatory: The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of reactive oxygen species (ROS).[15][18]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of benzenesulfonamide derivatives against various microbial strains.

3.2.1. Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

3.2.2. Materials and Reagents:

-

Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compounds dissolved in DMSO

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole) as positive controls

-

96-well microplates

-

Resazurin or p-iodonitrotetrazolium violet (INT) for viability indication

3.2.3. Step-by-Step Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum in the appropriate broth.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in the 96-well plates.

-

Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 48 hours (for fungi).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth. A viability indicator can be added to aid in the determination.

3.2.4. Data Presentation: Antimicrobial Activity Summary

| Compound ID | E. coli MIC (mg/mL)[15] | S. aureus MIC (mg/mL)[15] | C. albicans MIC (mg/mL)[15] |

| 4d | 6.72 | - | - |

| 4h | - | 6.63 | 6.63 |

| 4a | - | - | - |

| 4f | - | 6.63 | - |

| 4e | - | - | 6.63 |

Section 4: Emerging Biological Activities and Future Directions

The pharmacological landscape of substituted benzenesulfonamides is continually expanding. Recent research has uncovered their potential as:

-

Antiviral agents: Inhibitors of viral targets such as HIV-1 capsid protein and influenza hemagglutinin.[19][20]

-

Anticonvulsants: Through the inhibition of brain-specific CA isoforms.[8][21]

-

Cardiovascular agents: Modulators of ion channels and other cardiovascular targets.[22][23]

-

Antidiabetic agents: With some derivatives showing promising results in reducing hyperglycemia.[24]

The "tail approach" in drug design, which involves modifying substituents appended to the core scaffold, remains a powerful strategy for enhancing potency and selectivity.[7][25] Coupled with computational methods like QSAR and molecular docking, the rational design of next-generation benzenesulfonamide-based therapeutics holds immense promise.[23][26]

Conclusion

Substituted benzenesulfonamides are a cornerstone of modern medicinal chemistry, possessing a remarkable breadth of biological activity. Their success stems from a combination of a privileged structural scaffold, synthetic accessibility, and the ability to interact with a wide range of biological targets. This guide has provided a comprehensive overview of their major therapeutic applications, the underlying mechanisms of action, and the robust experimental protocols required for their in vitro evaluation. As research continues to uncover new biological roles and refine structure-activity relationships, the benzenesulfonamide core is poised to remain a critical component in the development of novel therapeutics for the foreseeable future.

References

-

Nemra, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadigh, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28246-28261. [Link]

-

Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]

-

Uddin, M. J., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 633. [Link]

-

De Simone, G., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2170369. [Link]

-

Zubrienė, A., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(9), 16498-16513. [Link]

-

Solubility of Things. (n.d.). Benzenesulfonamide. [Link]

-

Wang, G., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(7), 539-544. [Link]

-

Li, G., et al. (2022). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 65(13), 9049-9067. [Link]

-

Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 24(18), 3329. [Link]

-

Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]

-

Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(8), 3508-3520. [Link]

-

Maresca, A., et al. (2022). One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry, 65(1), 589-600. [Link]

-

Li, Y., et al. (2020). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. Bioorganic & Medicinal Chemistry, 28(1), 115197. [Link]

-

Angeli, A., et al. (2021). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1847. [Link]

-

Smirnov, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. International Journal of Molecular Sciences, 18(1), 178. [Link]

-

Nemra, M. T. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. [Link]

-

Ali, A., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals, 16(11), 1599. [Link]

-

Al-Salahi, R., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules, 28(8), 3589. [Link]

-

Uddin, M. J., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]

-

Ghorab, M. M., et al. (2015). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 913-918. [Link]

-

Karakurt, A., et al. (2009). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Archiv der Pharmazie, 342(1), 59-64. [Link]

-

Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. [Link]

-

El-Sayed, N. N. E., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org. [Link]

-

Al-Amiery, A. A., et al. (2023). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Current Computer-Aided Drug Design, 19(4), 415-424. [Link]

-

Sadybekov, A., et al. (2024). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry. [Link]

-

Nocentini, A., et al. (2025). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. [Link]

-

Siddiqui, N., et al. (2011). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. Iranian Journal of Pharmaceutical Research, 10(4), 729-735. [Link]

-

Ghorab, M. M., et al. (2015). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Clinical Toxicology, 12(1), 1-7. [Link]

-

Zhang, T., et al. (2022). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. European Journal of Medicinal Chemistry, 238, 114480. [Link]

-

Vaickelionienė, R., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6890. [Link]

-

Ghorab, M. M., et al. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. ResearchGate. [Link]

-

De Simone, G., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. National Institutes of Health. [Link]

-

Nocentini, A., et al. (2020). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1783-1791. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 10. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 17. Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds[v1] | Preprints.org [preprints.org]

- 18. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. nanobioletters.com [nanobioletters.com]

Whitepaper: The Therapeutic Renaissance of a Privileged Scaffold: Novel Sulfonamide Derivatives in Modern Drug Discovery

Abstract

The sulfonamide moiety (-SO₂NH-), the cornerstone of the first synthetic antimicrobial agents, is undergoing a remarkable renaissance in therapeutic development.[1] Far from being relegated to historical significance, this versatile scaffold is proving to be a "privileged structure" in medicinal chemistry, capable of being tailored to interact with a vast array of biological targets.[2] This guide provides an in-depth technical exploration of the design, synthesis, and evaluation of novel sulfonamide derivatives across key therapeutic areas. We move beyond simple descriptions to elucidate the causal mechanisms and experimental rationales that empower researchers to harness the full potential of this enduring pharmacophore. This document is intended for drug development professionals, medicinal chemists, and researchers seeking to leverage the unique properties of sulfonamides to address contemporary medical challenges, from oncology to infectious diseases and beyond.[3][4]

The Sulfonamide Scaffold: A Legacy of Versatility

The sulfonamide functional group is more than just a chemical curiosity; its specific stereoelectronic properties are the foundation of its broad bioactivity. The central sulfur atom is tetrahedral, and the sulfonamide nitrogen can act as a hydrogen bond donor, while the two oxygen atoms are potent hydrogen bond acceptors. This arrangement allows for multipoint interactions with enzyme active sites, making it an ideal anchor for designing potent and selective inhibitors.

Historically, the mechanism of action for antibacterial sulfa drugs involves competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[5][6] This validated the sulfonamide group as an effective structural mimic of p-aminobenzoic acid (PABA). However, modern research has revealed that its utility extends far beyond this initial application, with derivatives now targeting a diverse range of enzymes and receptors.[7][8]

Anticancer Applications: Precision Targeting of Oncogenic Pathways

The development of sulfonamide-based anticancer agents represents one of the most significant advancements in the field.[8] Their success stems from the scaffold's ability to be customized to inhibit enzymes that are fundamental to tumor growth, proliferation, and survival.[7]

Mechanism I: Inhibition of Carbonic Anhydrases in the Tumor Microenvironment

Causality: Many solid tumors exhibit hypoxia, leading to an upregulation of human carbonic anhydrase (hCA) isozymes, particularly hCA IX and hCA XII.[9] These enzymes are critical for tumor survival, as they catalyze the hydration of CO₂ to bicarbonate and a proton.[10] This process allows cancer cells to maintain a neutral intracellular pH while acidifying the extracellular environment, which promotes tumor invasion, metastasis, and resistance to therapy.[9] The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group, and since CAs are zinc-containing metalloenzymes, sulfonamides are exceptionally well-suited to function as potent inhibitors.[11]

The sulfonamide anion (R-SO₂NH⁻) coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion and disrupting the catalytic cycle.[12] This targeted inhibition leads to both intracellular and extracellular pH dysregulation in cancer cells, ultimately inducing apoptosis.

Mechanism II: Disruption of Angiogenesis via Kinase Inhibition

Causality: Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary oxygen and nutrients for growth. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a master regulator of this process. Many successful kinase inhibitors feature a "hinge-binding" motif that occupies the ATP-binding pocket of the enzyme. The sulfonamide scaffold can be integrated into larger molecules that present hydrogen bond donors and acceptors in the correct orientation to interact with the kinase hinge region, functioning as ATP-competitive inhibitors.

Pazopanib and Dabrafenib are clinically approved anticancer drugs that feature a sulfonamide moiety crucial for their activity.[3] For instance, certain novel sulfonamide derivatives have been designed where the sulfonamide group acts as a key linker and pharmacophoric element, enabling the molecule to fit within the VEGFR-2 active site and block its signaling cascade, thereby inhibiting tumor angiogenesis.[13]

Caption: VEGFR-2 signaling pathway and its inhibition by a sulfonamide derivative.

Quantitative Data: Anticancer Activity

The potency of novel sulfonamide derivatives is typically evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.

| Compound ID | Target | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |

| Compound 6 | VEGFR-2 | HCT-116 (Colon) | 3.53 | [13] |

| Compound 6 | VEGFR-2 | HepG-2 (Liver) | 3.33 | [13] |

| Compound 15 | VEGFR-2 | MCF-7 (Breast) | 4.31 | [13] |

| L18 | CDK9 | MV4-11 (Leukemia) | 0.0038 | [14] |

| Celecoxib | COX-2 | Caco-2 (Colon) | >10 (Low Cytotoxicity) | [15] |

Antimicrobial Applications: Modern Strategies Against Resistance

While sulfonamides were the first effective antimicrobials, the rise of resistance has necessitated the development of novel derivatives.[16]

Mechanism: Dihydropteroate Synthase (DHPS) Inhibition

Causality: Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo.[17] The enzyme DHPS catalyzes the condensation of PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, a critical step in the folic acid pathway.[5] Due to the sulfonamide core's structural and electronic similarity to PABA, it acts as a competitive inhibitor, binding to the DHPS active site and halting folate production.[6] This depletes the bacterial supply of nucleotides, arrests DNA synthesis and repair, and results in a bacteriostatic effect.[6]

Caption: Mechanism of action for antibacterial sulfonamides in the folate pathway.

Overcoming Resistance

Novel sulfonamides are being designed to circumvent common resistance mechanisms. Strategies include creating hybrid molecules that combine the sulfonamide pharmacophore with other antibacterial scaffolds or modifying the core structure to inhibit mutated forms of DHPS.[2] Research into derivatives active against methicillin-resistant Staphylococcus aureus (MRSA) is particularly promising, with some compounds exhibiting bactericidal activity and efficacy in vivo.[2]

Anti-Inflammatory and Other Therapeutic Avenues

The versatility of the sulfonamide scaffold extends to a range of other diseases.

-

Anti-inflammatory: Selective COX-2 inhibitors, such as Celecoxib, are diaryl heterocyclic compounds containing a sulfonamide group. This moiety is critical for binding to a specific hydrophilic side pocket present in the COX-2 isozyme but not in COX-1, conferring selectivity and reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[1][8]

-

Antidiabetic: Novel derivatives have been shown to inhibit α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion. By slowing glucose absorption, these compounds can help manage hyperglycemia. Some derivatives are more potent than the clinical drug Acarbose.[18]

-

Anticonvulsant/Antiglaucoma: Inhibition of carbonic anhydrase in the central nervous system (hCA II) and the eye (hCA I) is the mechanism behind the use of sulfonamides like Acetazolamide for treating epilepsy and glaucoma, respectively.[4][10]

Experimental Design: A Self-Validating Workflow

A robust and logical workflow is essential for the discovery and validation of novel therapeutic agents. The process must be self-validating, where the output of each stage provides the justification and direction for the next.

Caption: A self-validating workflow for sulfonamide drug discovery.

Protocol: General Synthesis of a 4-Substituted-N-phenylbenzenesulfonamide

Rationale: This protocol describes the most common method for creating the sulfonamide linkage: the reaction of a sulfonyl chloride with an amine. Pyridine is used as a base to neutralize the HCl byproduct, driving the reaction to completion. The choice of solvent (DMF) is based on its ability to dissolve a wide range of organic reactants and its high boiling point, allowing for reactions at elevated temperatures if necessary.[19]

Materials:

-

Substituted benzenesulfonyl chloride (1.0 eq)

-

Substituted aniline (1.0 eq)

-

Pyridine (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: Dissolve the substituted aniline (1.0 eq) in DMF in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

-

Addition of Base: Slowly add pyridine (2.0 eq) to the solution while stirring.

-

Addition of Sulfonyl Chloride: Add the substituted benzenesulfonyl chloride (1.0 eq) portion-wise to the cooled solution. The addition should be controlled to keep the temperature below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 1 M HCl and ethyl acetate.

-

Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic (ethyl acetate) layer. Wash the organic layer sequentially with 1 M HCl, water, and finally brine.

-

Drying and Concentration: Dry the collected organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure sulfonamide derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Carbonic Anhydrase II Inhibition Assay

Rationale: This is a self-validating protocol for determining the inhibitory potency (IC₅₀) of a compound against a specific enzyme. It relies on the esterase activity of hCA II. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to the yellow-colored 4-nitrophenolate, which can be measured spectrophotometrically at 400 nm. An inhibitor will slow this reaction, and the degree of inhibition is proportional to its potency. A dose-response curve is generated to calculate the IC₅₀ value, providing a quantitative measure of activity.

Materials:

-

Purified human Carbonic Anhydrase II (hCA II)

-

4-Nitrophenyl acetate (NPA) substrate

-

Tris-HCl buffer (pH 7.4)

-

Test sulfonamide derivatives dissolved in DMSO

-

96-well microplate

-

Microplate reader (spectrophotometer)

Procedure:

-

Preparation: Prepare a stock solution of hCA II in Tris-HCl buffer. Prepare serial dilutions of the test sulfonamide compounds in DMSO, and then dilute further in the buffer. Prepare a stock solution of NPA in acetonitrile.

-

Assay Setup: In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.

-

Inhibitor Addition: Add 20 µL of the diluted test compound solutions to the appropriate wells. Include wells for a positive control (a known CA inhibitor like Acetazolamide) and a negative control (DMSO/buffer only).

-

Enzyme Addition: Add 20 µL of the hCA II enzyme solution to all wells except the blank. Mix gently and pre-incubate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of the NPA substrate solution to all wells. The final volume in each well is 200 µL.

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes. The rate of increase in absorbance is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the rate of reaction (slope of absorbance vs. time) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Outlook

The sulfonamide scaffold is a testament to the enduring power of fundamental pharmacophores in drug discovery. Its synthetic tractability and ability to engage in critical hydrogen bonding and zinc-coordinating interactions have secured its role in modern medicine. Current research continues to uncover novel applications, with many sulfonamide-containing compounds progressing through clinical trials for various conditions.[1][8] The future of sulfonamide research will likely focus on developing highly selective, isoform-specific inhibitors to improve efficacy and minimize off-target effects, as well as the creation of sophisticated hybrid molecules and drug conjugates to tackle complex diseases and overcome drug resistance. The legacy of the sulfa drugs is not just in the past; it is actively being written in the laboratories that are shaping the future of therapeutics.

References

-

Al-Temimi, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Available at: [Link]

-

Al-Warhi, T., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances. Available at: [Link]

-

Asif, M. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

-

Asif, M. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available at: [Link]

-

Ajeet, et al. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences. Available at: [Link]

-

Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. Available at: [Link]

-

Dianat, S., et al. (2014). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research. Available at: [Link]

-

Ding, Y., et al. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. European Journal of Medicinal Chemistry. Available at: [Link]

-

Elgammal, W. E., et al. (2024). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Available at: [Link]

-

Al-Warhi, T., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances. Available at: [Link]

-

Imad, R., et al. (2019). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. Available at: [Link]

-

Kumar, A., et al. (2021). A REVIEW ON ANTIMICROBIAL POTENTIAL OF SULFONAMIDE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Krátký, M., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank. Available at: [Link]

-

Monti, M., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]

-

Elgammal, W. E., et al. (2024). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Available at: [Link]

-

Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. Available at: [Link]

-

Kaczor, A. A., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules. Available at: [Link]

-

Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

-

Wikipedia contributors. (2024). Sulfonamide (medicine). Wikipedia. Available at: [Link]

-

Liu, S., et al. (2024). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

-

De Simone, G., & Supuran, C. T. (2012). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Expert Opinion on Therapeutic Patents. Available at: [Link]

-

Alani, B. G., et al. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2022). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. Frontiers in Chemistry. Available at: [Link]

-

Wikipedia contributors. (2024). Acetazolamide. Wikipedia. Available at: [Link]

-

Ghorab, M. M., et al. (2016). Novel Sulfonamide Derivatives of Substituted Thieno[2,3-d]pyrimidines as Potential Antitumor and Radiosensitizing Agents. Molecules. Available at: [Link]

-

Hassan, A. S., et al. (2020). Synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

-

Casini, A., et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets. Available at: [Link]

-

Krátký, M. (2024). Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus. Future Medicinal Chemistry. Available at: [Link]

Sources

- 1. frontiersrj.com [frontiersrj.com]

- 2. Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sciepub.com [sciepub.com]

- 5. ajchem-b.com [ajchem-b.com]

- 6. ijpsr.com [ijpsr.com]

- 7. portal.fis.tum.de [portal.fis.tum.de]

- 8. researchgate.net [researchgate.net]

- 9. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Acetazolamide - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 18. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Application of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide in Modern Organic Synthesis

Abstract: The convergence of robust synthetic methodologies with strategic molecular design is paramount in the fields of pharmaceutical and materials science. This guide elucidates the role of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide as a pivotal building block in contemporary organic synthesis. This molecule uniquely integrates two of the most powerful functionalities in synthetic chemistry: a halogenated aromatic ring, primed for versatile cross-coupling reactions, and the sulfonamide moiety, a well-established pharmacophore. We will explore its synthesis, physicochemical characteristics, and, most critically, its application in palladium-catalyzed cross-coupling reactions, providing field-proven protocols and mechanistic insights for researchers, chemists, and drug development professionals.

Introduction: A Bifunctional Synthon of Strategic Importance

In the landscape of medicinal chemistry, the sulfonamide functional group is a privileged scaffold, present in a wide array of therapeutic agents due to its ability to act as a stable mimic of other functional groups and engage in crucial hydrogen bonding interactions. Concurrently, the use of aryl halides as precursors in transition-metal-catalyzed cross-coupling reactions has revolutionized the construction of complex molecular architectures.

4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide (CAS 1094563-49-1) emerges as a highly valuable building block by embodying both of these strategic elements[1]. Its structure offers a synthetically accessible handle—the bromo group—for molecular elaboration, while carrying the N-ethyl-substituted sulfonamide core, a feature of interest for modulating physicochemical properties like lipophilicity in drug candidates[2]. This guide provides a comprehensive overview of its synthesis and utility, focusing on the practical application and the chemical principles that underpin its reactivity.

Physicochemical Properties & Characterization

Understanding the fundamental properties of a building block is critical for its effective use in synthesis, including planning reaction conditions and purification strategies.

| Property | Value | Source |

| CAS Number | 1094563-49-1 | [1] |

| Molecular Formula | C₉H₁₂BrNO₂S | [1] |

| Molecular Weight | 278.16 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| General Stability | Stable under normal laboratory conditions. | [3] |

| Incompatible Materials | Strong oxidizing agents. | [3] |

The compound is generally soluble in polar organic solvents[2]. As with many sulfonamides, it should be handled with appropriate personal protective equipment, as it can be an irritant to the skin, eyes, and respiratory system[3].

Robust Synthesis and Purification Workflow

The synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide is reliably achieved via a two-step sequence starting from the commercially available 4-bromotoluene. This pathway is efficient and scalable, making the building block readily accessible.

Step 1: Synthesis of 4-bromo-3-methylbenzene-1-sulfonyl chloride

The foundational step is the electrophilic aromatic substitution on 4-bromotoluene using chlorosulfonic acid. The directing effects of the methyl (ortho-, para-directing) and bromo (ortho-, para-directing) groups favor substitution at the position ortho to the methyl group and meta to the bromo group, yielding the desired 3-methyl-4-bromo isomer as the major product.

Causality of Experimental Choices:

-

Solvent: Dichloromethane (CH₂Cl₂) is used as it is an inert solvent that can dissolve the starting material and remain liquid at the required low temperatures.

-

Temperature Control: The reaction is highly exothermic. Adding chlorosulfonic acid dropwise to an ice-cold solution is critical to prevent overheating, which could lead to undesired side products or decomposition. The reaction is allowed to stir overnight as the temperature gradually rises to ensure complete conversion[4].

-

Workup: The reaction mixture is quenched by adding it to ice water. This hydrolyzes any remaining chlorosulfonic acid and precipitates the less water-soluble sulfonyl chloride product, facilitating its isolation by filtration[4].

Experimental Protocol:

-

Reagents: 4-bromotoluene (15 mmol), Chlorosulfonic acid (103 mmol), Dichloromethane (37 mL), Ice water.

-

Procedure: a. Dissolve 4-bromotoluene (2.61 g, 15 mmol) in dichloromethane (25 mL) in a flask equipped with a dropping funnel and a magnetic stirrer. b. Cool the solution in an ice bath. c. Prepare a solution of chlorosulfonic acid (7.00 mL, 103 mmol) in dichloromethane (12 mL) and add it to the dropping funnel. d. Add the chlorosulfonic acid solution dropwise to the stirred 4-bromotoluene solution, maintaining the temperature below 10 °C. e. After the addition is complete, allow the mixture to stir overnight, with the ice bath slowly melting. f. Carefully and slowly add the reaction mixture dropwise to a beaker containing a large amount of crushed ice and water with vigorous stirring. g. The organic product will precipitate as a solid. Isolate the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper. h. Dry the resulting solid, 4-bromo-3-methylbenzene-1-sulfonyl chloride, under vacuum. The product can be used in the next step, often without further purification[4].

Step 2: Synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide

The synthesized sulfonyl chloride is then reacted with ethylamine in a nucleophilic acyl substitution-type reaction at the sulfur center.

Causality of Experimental Choices:

-

Base: The reaction of the sulfonyl chloride with ethylamine generates one equivalent of hydrochloric acid (HCl). A base, such as sodium carbonate or triethylamine, is required to neutralize this acid, driving the reaction to completion and preventing the protonation of the ethylamine nucleophile. Maintaining a slightly basic pH (e.g., pH 8) is optimal for this conversion[5].

-

Solvent: Water is an effective and environmentally benign solvent for this reaction, especially when using an inorganic base like sodium carbonate[5]. The product often precipitates directly from the reaction mixture upon formation.

Experimental Protocol:

-

Reagents: 4-bromo-3-methylbenzene-1-sulfonyl chloride (10 mmol), Ethylamine (70% solution in water, 11 mmol), Sodium carbonate (3% aqueous solution), Distilled water.

-

Procedure: a. Suspend 4-bromo-3-methylbenzene-1-sulfonyl chloride (2.72 g, 10 mmol) in distilled water (50 mL). b. With continuous stirring at room temperature, add ethylamine (11 mmol). c. Monitor the pH of the reaction mixture. Maintain the pH at approximately 8 by the controlled addition of a 3% sodium carbonate solution. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion (disappearance of the starting sulfonyl chloride), the solid product is isolated by vacuum filtration. f. Wash the filtered solid with water and dry under vacuum. g. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide[5].

Application in Palladium-Catalyzed Cross-Coupling

The true synthetic power of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide lies in its utility as a substrate in cross-coupling reactions. The carbon-bromine bond serves as a reactive site for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of the sulfonamide-containing aryl moiety into diverse molecular frameworks. The Suzuki-Miyaura coupling is a premier example of this capability.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide with an arylboronic acid.

Causality of Experimental Choices:

-

Catalyst: A palladium(0) source is required. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective precatalyst that generates the active Pd(0)L₂ species in solution.

-

Base: An aqueous solution of a base like potassium carbonate is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.

-

Solvent System: A two-phase solvent system, such as toluene and water, is often used. The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the base and boronate species. The reaction occurs at the interface or is facilitated by phase-transfer phenomena.

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst degradation and ensure high yields.

Experimental Protocol:

-

Reagents & Equipment: 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), Potassium carbonate (2.0 mmol), Toluene (5 mL), Water (2.5 mL), Schlenk flask or similar reaction vessel, magnetic stirrer, condenser.

-

Procedure: a. To a Schlenk flask, add 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide (278 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol). b. Add potassium carbonate (276 mg, 2.0 mmol). c. Equip the flask with a condenser. Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere. d. Add degassed toluene (5 mL) and degassed water (2.5 mL) via syringe. e. Heat the reaction mixture to 90-100 °C with vigorous stirring. f. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-12 hours. g. Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL). h. Separate the organic layer. Wash with water (10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate. i. Concentrate the organic phase under reduced pressure. j. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion

4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide is a quintessential example of a modern synthetic building block. It provides a robust and reliable platform for introducing a valuable sulfonamide-containing scaffold into complex molecules. Its straightforward synthesis and predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling make it an indispensable tool for chemists engaged in the design and synthesis of new chemical entities for pharmaceutical and materials applications.

References

-

John, P., Anwar, F., Khan, I. U., Sharif, S., & Tiekink, E. R. T. (2010). 4-Bromo-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, E66(8), o1989. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromobenzenesulfonamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. Retrieved from [Link]

Sources

- 1. 4-Bromo-N-ethyl-3-methylbenzenesulfonamide | 1094563-49-1 [amp.chemicalbook.com]

- 2. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-BROMO-TOLUENE-3-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

In-Silico First: A Theoretical Exploration of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide as a Potential Therapeutic Agent

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the backbone of a wide array of therapeutic agents. This technical guide presents a comprehensive theoretical framework for the investigation of a novel compound, 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide. In the absence of extensive experimental data, this document outlines a robust in-silico approach, leveraging Density Functional Theory (DFT), molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to elucidate its structural, electronic, and potential pharmacodynamic and pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals, providing both the conceptual underpinnings and detailed protocols for a virtual-first evaluation of this promising molecule.

Introduction: The Rationale for a Theoretical Deep Dive

The benzenesulfonamide scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and diuretic effects.[1] The specific substitutions on 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide—a bromine atom, a methyl group, and an N-ethyl substituent—are hypothesized to modulate its physicochemical and biological properties. The bromine atom can enhance binding affinity through halogen bonding, the methyl group can influence steric interactions and metabolic stability, and the N-ethyl group can impact solubility and cell permeability.

A "virtual-first" approach allows for a cost-effective and rapid initial assessment of a novel compound's potential. By simulating its properties, we can generate testable hypotheses and prioritize experimental resources. This guide details a multi-faceted theoretical study designed to predict the molecular geometry, electronic characteristics, potential biological targets, and drug-likeness of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide.

Proposed Synthetic Pathway

While this guide focuses on theoretical studies, a plausible synthetic route provides context for the molecule's accessibility. The synthesis of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide can be logically approached via a two-step process.

Step 1: Synthesis of 4-bromo-3-methylbenzenesulfonyl chloride

The starting material, 4-bromo-3-methylaniline, can be converted to the corresponding diazonium salt, followed by a reaction with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.[2] Alternatively, direct chlorosulfonation of 4-bromo-1-methylbenzene with chlorosulfonic acid can also yield the desired intermediate.[3]

Step 2: Formation of the Sulfonamide

The target compound is then synthesized by the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with ethylamine. This is a standard nucleophilic acyl substitution-like reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond.[4] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[5]

In-Silico Methodology: A Tripartite Approach

Our theoretical investigation is structured around three pillars: Density Functional Theory (DFT) for intrinsic molecular properties, molecular docking for target interaction analysis, and ADMET prediction for pharmacokinetic profiling.

Caption: A generalized workflow for molecular docking studies.

Protocol:

-

Software: AutoDock Vina, Schrödinger Maestro, or similar molecular docking software.

-

Ligand Preparation: The 3D structure of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide, optimized from the DFT calculations, will be used.

-

Receptor Preparation: The crystal structures of the target proteins (PDB IDs: 1AD4 and 6FE2) will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Binding Site Definition: The active site will be defined based on the co-crystallized ligand in the original PDB file or through literature reports.

-

Docking Simulation: The docking algorithm will be run to generate a series of possible binding poses for the ligand in the active site.

-

Analysis: The results will be analyzed to identify the most favorable binding pose based on the predicted binding energy (in kcal/mol). The intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein will be visualized and analyzed.

Expected Data Output:

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Dihydropteroate Synthase | 1AD4 | Calculated Value | e.g., Lys, Arg, Ser |

| Carbonic Anhydrase IX | 6FE2 | Calculated Value | e.g., His, Thr, Zn²⁺ |

ADMET Prediction

Rationale: Early assessment of a compound's ADMET properties is crucial to avoid late-stage failures in drug development. [6][7][8]In-silico ADMET prediction tools utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to estimate a wide range of pharmacokinetic and toxicological parameters from the molecular structure alone. [9][10][11][12] Protocol:

-

Tools: A consensus approach using multiple free and validated web-based tools is recommended for more reliable predictions. We will utilize:

-

SwissADME: For a broad overview of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. [13][14][15][16] * pkCSM: For detailed prediction of pharmacokinetic properties including absorption, distribution, metabolism, excretion, and toxicity. [17][9][10][11][12] * ADMETlab 2.0: For a comprehensive evaluation of ADMET properties with a user-friendly interface. [8][18]2. Input: The SMILES (Simplified Molecular Input Line Entry System) string of 4-bromo-N-ethyl-3-methylbenzene-1-sulfonamide will be submitted to each server.

-

-

Analysis: The predicted parameters will be compared against the typical ranges for orally bioavailable drugs and known toxicophores will be identified.

Expected Data Output (Selected Parameters):